molecular formula C9H11ClF3N B1451477 (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 84499-78-5

(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B1451477
CAS No.: 84499-78-5
M. Wt: 225.64 g/mol
InChI Key: JVLWNYKROJNLAS-RGMNGODLSA-N
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Description

(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, 4-(Trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine and a reducing agent such as sodium triacetoxyborohydride. This step introduces the chiral center and forms the desired amine.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and substituted derivatives with different functional groups.

Scientific Research Applications

(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, such as antidepressants and antipsychotics.

    Industry: The compound is utilized in the production of agrochemicals and materials with unique properties, such as increased stability and bioavailability.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-(Trifluoromethyl)benzylamine: A structurally similar compound lacking the chiral center.

    4-(Trifluoromethyl)phenethylamine: Another related compound with an extended carbon chain.

Uniqueness

(S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties that influence its biological activity and interactions. The presence of the trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLWNYKROJNLAS-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662698
Record name (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84499-78-5
Record name Benzenemethanamine, α-methyl-4-(trifluoromethyl)-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84499-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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